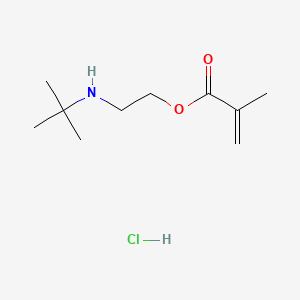
2-(tert-Butylamino)ethyl methacrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylamino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a methacrylate ester with a tert-butylamino group attached to the ethyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)ethyl methacrylate hydrochloride typically involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylamino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with pendant amine functionality.
Substitution Reactions: The tert-butylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.
Major Products Formed
Polymerization: Poly(2-(tert-butylamino)ethyl methacrylate) with various molecular weights.
Substitution: Substituted amines or amides depending on the reagents used.
Hydrolysis: Methacrylic acid and 2-(tert-butylamino)ethanol
Applications De Recherche Scientifique
2-(tert-Butylamino)ethyl methacrylate hydrochloride has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery and as a component in medical devices.
Industry: Utilized as a monomer in the production of specialty polymers and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 2-(tert-Butylamino)ethyl methacrylate hydrochloride involves its ability to polymerize and form stable polymers. The tert-butylamino group provides steric hindrance, which influences the polymerization process and the properties of the resulting polymer. The ester group can undergo hydrolysis, releasing methacrylic acid and 2-(tert-butylamino)ethanol, which can further participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diisopropylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-Aminoethyl methacrylate hydrochloride
Uniqueness
2-(tert-Butylamino)ethyl methacrylate hydrochloride is unique due to its tert-butylamino group, which provides steric hindrance and influences the polymerization process. This results in polymers with distinct properties compared to those synthesized from similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability in various solvents .
Propriétés
Numéro CAS |
23158-89-6 |
|---|---|
Formule moléculaire |
C10H20ClNO2 |
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)9(12)13-7-6-11-10(3,4)5;/h11H,1,6-7H2,2-5H3;1H |
Clé InChI |
JFXIVKSCAJLVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCNC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


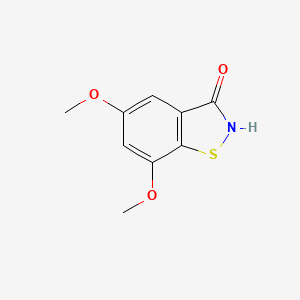
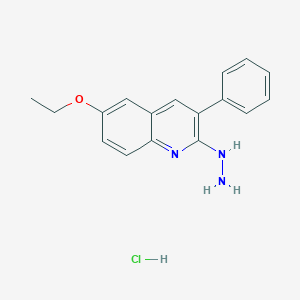


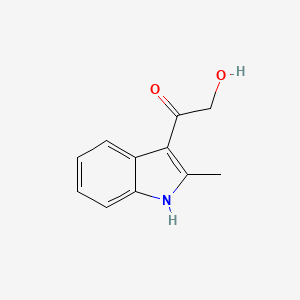
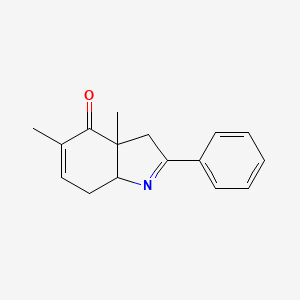
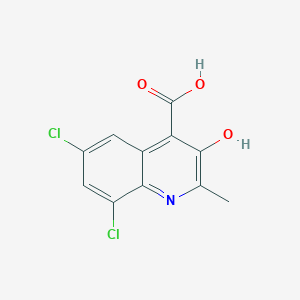


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)


